REACTION_CXSMILES
|
[C:1]1([CH3:9])[C:2]([C:7]#N)=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH2:10]([Mg]Br)[CH3:11].C1C[O:17]CC1>>[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:17])[CH2:10][CH3:11]
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Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C#N)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DRY_WITH_MATERIAL
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Details
|
To an oven dried 100 ml 3 neck flask
|
Type
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CUSTOM
|
Details
|
equipped with septa, thermo probe
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
Removed ice bath and allowed
|
Type
|
STIRRING
|
Details
|
the yellow solution to stir at ambient temperature for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
quenched with a solution of saturated NH4Cl (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 2× EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O, brine
|
Type
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CUSTOM
|
Details
|
drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration and removal of solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude oil
|
Type
|
CUSTOM
|
Details
|
This material was chromatographed (Silica gel, 3% EtOAc/Hexane)
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Name
|
|
Type
|
|
Smiles
|
C1(=C(C=CC=C1)C(CC)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |